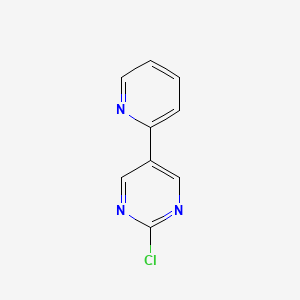
2-Chloro-5-(pyridin-2-yl)pyrimidine
Descripción general
Descripción
2-Chloro-5-(pyridin-2-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(pyridin-2-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction proceeds at elevated temperatures, typically around 80-100°C, and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reagents are often sourced in bulk, and the reaction conditions are carefully controlled to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyridine and pyrimidine rings can undergo oxidation or reduction under specific conditions.
Coupling reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Aminated derivatives: Formed by nucleophilic substitution with amines.
Thiolated derivatives: Formed by nucleophilic substitution with thiols.
Coupled products: Formed by cross-coupling reactions with various aryl or alkyl groups.
Aplicaciones Científicas De Investigación
2-Chloro-5-(pyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal chemistry: Used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological studies: Employed in the study of enzyme inhibitors and receptor antagonists.
Material science: Utilized in the development of organic semiconductors and other advanced materials.
Agricultural chemistry: Investigated for its potential use in the synthesis of agrochemicals such as fungicides and herbicides.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(pyridin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit dihydrofolate reductase, thereby reducing the synthesis of nucleotides necessary for DNA replication and cell division . This makes it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-fluoropyrimidine: Similar structure but with a fluorine atom instead of a pyridin-2-yl group.
2-Chloro-4-(pyridin-2-yl)pyrimidine: Similar structure but with the pyridin-2-yl group at a different position.
2-Chloro-5-(pyridin-3-yl)pyrimidine: Similar structure but with the pyridin-3-yl group instead of pyridin-2-yl.
Uniqueness
2-Chloro-5-(pyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities and in the development of materials with unique properties.
Propiedades
Número CAS |
374927-80-7 |
|---|---|
Fórmula molecular |
C9H6ClN3 |
Peso molecular |
191.62 g/mol |
Nombre IUPAC |
2-chloro-5-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C9H6ClN3/c10-9-12-5-7(6-13-9)8-3-1-2-4-11-8/h1-6H |
Clave InChI |
QKHVYVWUZZAQBC-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CN=C(N=C2)Cl |
SMILES canónico |
C1=CC=NC(=C1)C2=CN=C(N=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













